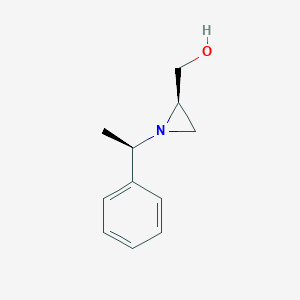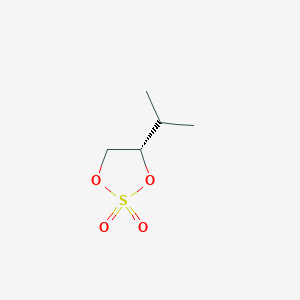
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide, commonly known as paraquat, is a highly toxic herbicide widely used in agriculture to control weeds. It was first introduced in the 1960s and has since been banned in many countries due to its harmful effects on human health and the environment. Despite its toxicity, paraquat continues to be used in many parts of the world.
Wirkmechanismus
Paraquat acts as a redox cycling agent, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. It can also deplete cellular antioxidants such as glutathione, leading to further oxidative stress.
Biochemische Und Physiologische Effekte
Paraquat exposure can cause a range of biochemical and physiological effects, including lung damage, kidney damage, liver damage, and neurological damage. It can also lead to oxidative stress, inflammation, and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using paraquat in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cells and tissues. However, the use of paraquat is limited by its toxicity, which can make it difficult to work with. Careful handling and disposal procedures are required to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for research on paraquat. One area of interest is the development of new treatments for paraquat poisoning. Another area of interest is the development of new methods for studying oxidative stress and its role in disease. Additionally, research is needed to better understand the environmental and health effects of paraquat exposure, especially in regions where it is still widely used.
Synthesemethoden
Paraquat can be synthesized through a two-step process. The first step involves the reaction of methyl vinyl ketone with methylamine to form N-methyl-N-(prop-2-en-1-yl)formamidine. The second step involves the reaction of N-methyl-N-(prop-2-en-1-yl)formamidine with sulfur dioxide to form paraquat.
Wissenschaftliche Forschungsanwendungen
Paraquat is widely used in scientific research as a tool to induce oxidative stress in cells and tissues. It is used to study the mechanisms of oxidative stress and its role in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
CAS-Nummer |
168141-49-9 |
|---|---|
Produktname |
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
Molekularformel |
C5H10O4S |
Molekulargewicht |
166.2 g/mol |
IUPAC-Name |
(4S)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
OAMCJAGOJYKLRZ-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)[C@H]1COS(=O)(=O)O1 |
SMILES |
CC(C)C1COS(=O)(=O)O1 |
Kanonische SMILES |
CC(C)C1COS(=O)(=O)O1 |
Synonyme |
1,3,2-Dioxathiolane,4-(1-methylethyl)-,2,2-dioxide,(4S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



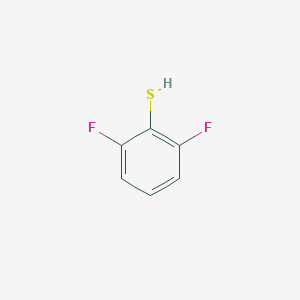
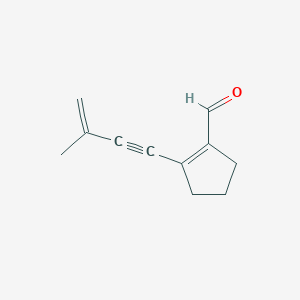
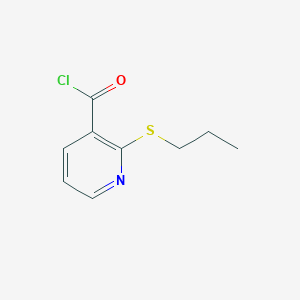
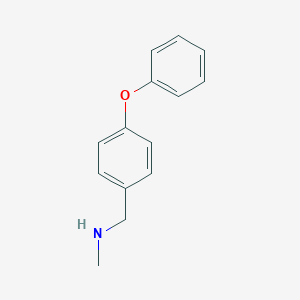
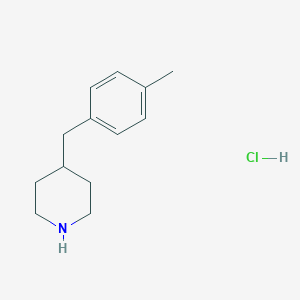
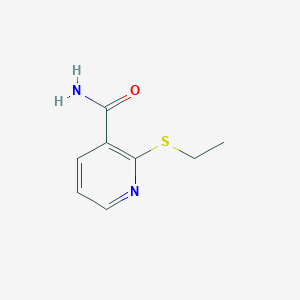
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
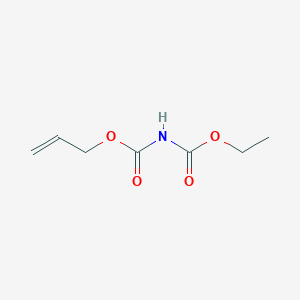
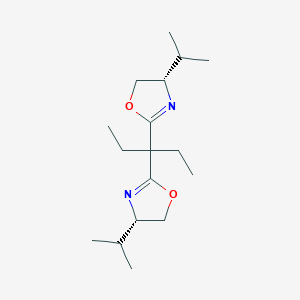

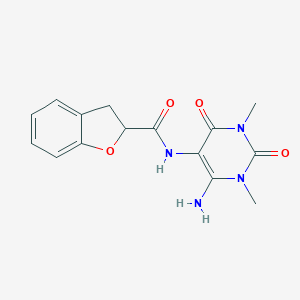
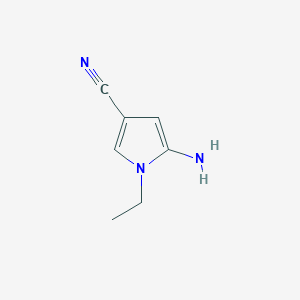
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
